N-cycloheptyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Description
Properties
IUPAC Name |
N-cycloheptyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N5/c14-13(15,16)12-19-18-11-8-7-10(20-21(11)12)17-9-5-3-1-2-4-6-9/h7-9H,1-6H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFABGBDRJWPFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2=NN3C(=NN=C3C(F)(F)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with suitable diketones or ketoesters under acidic or basic conditions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the development of efficient purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the triazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction could produce triazole derivatives with modified functional groups .
Scientific Research Applications
Chemistry
In chemistry, N-cycloheptyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of triazolo[4,3-b]pyridazine exhibit antimicrobial and anticancer activities, making this compound a promising candidate for drug development .
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific biological targets, such as enzymes and receptors, makes it a valuable lead compound for the development of new pharmaceuticals .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties, such as stability and reactivity, make it suitable for applications in coatings, polymers, and other functional materials .
Mechanism of Action
The mechanism of action of N-cycloheptyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, the compound can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Target Binding and Selectivity
A. N-Substituent Variations
- N-cyclohexyl analog: N-cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine (PDB ID: 3BGQ) demonstrated a docking score of -6.020 with PIM1 kinase, forming hydrophobic interactions with GLU 171.
- N-Indole-ethyl derivatives : Compounds like N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (STK651245) showed high BRD4 bromodomain inhibition (IC₅₀ < 100 nM) due to π-π stacking with Trp81 and hydrogen bonding with Asn140 .
- N-Isopropyl analogs : (S)-3-(1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl)-N-isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine exhibited improved solubility (logP = 2.1) but reduced BRD4 affinity (IC₅₀ ~ 500 nM), highlighting the trade-off between hydrophobicity and target engagement .
B. Trifluoromethyl vs. Other Substituents
- Methyl substitution : N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (Z1220635364) showed weaker BRD4 inhibition (IC₅₀ ~ 1 µM) compared to trifluoromethyl analogs, underscoring the importance of electron-withdrawing groups for binding .
- Cyclopropyl substitution : N-[2-(5-chloro-6-fluoro-1H-indol-3-yl)ethyl]-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (Z2701558508) displayed moderate PIM1 inhibition (Ki = 250 nM), suggesting smaller substituents may limit hydrophobic interactions .
Physicochemical and Pharmacokinetic Properties
| Compound | logP | Solubility (µM) | Plasma Stability (t₁/₂, h) |
|---|---|---|---|
| N-cycloheptyl-3-(trifluoromethyl)-[...] | 3.8 | 12.5 | >24 |
| N-cyclohexyl analog (3BGQ) | 3.5 | 18.9 | 18 |
| STK651245 (BRD4 inhibitor) | 4.2 | 5.2 | >24 |
| Z2701558508 (cyclopropyl) | 2.9 | 45.0 | 12 |
The cycloheptyl analog’s higher logP (3.8) suggests enhanced membrane permeability but reduced aqueous solubility compared to the cyclohexyl derivative. Plasma stability exceeding 24 hours indicates suitability for oral dosing .
Structural Insights from Crystallography
- BRD4 inhibition : Co-crystal structures (e.g., PDB 7YQ9) reveal that trifluoromethyl groups in STK651245 form van der Waals contacts with Pro82 and Phe83, while the indole-ethyl chain occupies a hydrophobic channel .
- PIM1 binding : The cycloheptyl group in the target compound may occupy a deeper pocket compared to cyclohexyl, as suggested by molecular dynamics simulations of 3BGQ .
Q & A
Basic: What are the standard synthetic routes for N-cycloheptyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with cyclization to form the triazole core. For example, hydrazine derivatives react with aldehydes/ketones to form the triazole ring, followed by trifluoromethyl group introduction via nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura). The cycloheptylamine moiety is introduced via Buchwald-Hartwig amination or SNAr reactions under basic conditions. Key intermediates (e.g., halogenated triazolopyridazines) are often used for further functionalization. Solvent selection (e.g., DMF, dioxane) and catalysts (e.g., Pd-based) are critical for yield optimization .
Basic: What spectroscopic and analytical techniques are used to characterize this compound?
Methodological Answer:
Characterization involves:
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent positions.
- High-Resolution Mass Spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography to resolve 3D structure and intermolecular interactions (e.g., hydrogen bonding with active sites, as seen in PIM1 kinase co-crystals) .
- HPLC/Purity Analysis to ensure >95% purity for biological testing .
Advanced: How can researchers design experiments to evaluate its kinase inhibitory activity?
Methodological Answer:
Docking Studies : Use co-crystal structures (e.g., PDB ID: 3BGQ) to model binding poses. Analyze hydrophobic pockets and hydrogen bonds (e.g., interactions with GLU171 in PIM1) .
Biochemical Assays : Measure IC₅₀ values via ADP-Glo™ Kinase Assays. Include positive controls (e.g., staurosporine) and validate with orthogonal methods like SPR.
Cellular Assays : Test antiproliferative effects in cancer cell lines (e.g., PC-3, MCF-7) using MTT assays. Correlate activity with kinase expression levels via Western blot .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Variability : Standardize conditions (e.g., ATP concentration, pH) across studies.
- Compound Purity : Re-evaluate batches with HPLC and NMR; impurities may off-target effects.
- Target Selectivity : Perform kinome-wide profiling (e.g., using KinomeScan) to identify polypharmacology.
- Cellular Context : Compare activity in isogenic cell lines with/without target kinase overexpression .
Advanced: What strategies optimize pharmacokinetic properties without compromising activity?
Methodological Answer:
- SAR Studies : Modify substituents to balance lipophilicity (e.g., cycloheptyl vs. smaller alkyl groups) and solubility. Introduce polar groups (e.g., piperazine) to improve aqueous solubility.
- Prodrug Design : Mask amine groups with acetyl or sulfonyl moieties for enhanced bioavailability.
- Metabolic Stability : Assess microsomal half-life and introduce fluorine atoms or cyclopropane rings to block CYP450 oxidation .
Advanced: How does this compound interact with senescence-related pathways?
Methodological Answer:
- Senescence-Associated β-Galactosidase (SA-β-gal) Assays : Treat primary fibroblasts and quantify SA-β-gal activity.
- Transcriptomic Profiling : Use RNA-seq to identify downregulated senescence markers (e.g., p16INK4a, IL-6).
- In Vivo Models : Test in aged mice or progeroid models, monitoring lifespan and tissue degeneration. Patent data suggests triazolopyridazines modulate senescence via kinase inhibition (e.g., BRD4) .
Advanced: How to address synthetic challenges in scaling up this compound?
Methodological Answer:
- Intermediate Stability : Optimize storage conditions (e.g., dark, 2–8°C) for amine intermediates prone to oxidation.
- Catalyst Efficiency : Switch from Pd(OAc)₂ to XPhos-Pd-G3 for higher turnover in cross-coupling steps.
- Purification : Replace column chromatography with recrystallization (e.g., using EtOAc/hexane) for cost-effective scale-up .
Advanced: What crystallographic data are available for structure-based optimization?
Methodological Answer:
- Co-crystal Structures : Analyze PDB entries (e.g., 3BGQ) to map binding interactions. For example, the trifluoromethyl group occupies a hydrophobic pocket, while the cycloheptylamine forms van der Waals contacts.
- Halogen Bonding : Introduce halogen atoms (e.g., Cl) at position 7 to enhance affinity via interactions with backbone carbonyls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
